“4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” is a chemical compound with the molecular formula C9H8N2O2S. It has a molecular weight of 208.24 g/mol . This compound is also known by its CAS number 15386-52-4 .
The InChI code for “4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” is 1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H, (H2,10,11) . The Canonical SMILES for this compound is C1=CC(=C(C=C1C2=CSC(=N2)N)O)O .
The physical and chemical properties of “4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” include a molecular weight of 208.24 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, a rotatable bond count of 1, an exact mass of 208.03064868 g/mol, a monoisotopic mass of 208.03064868 g/mol, a topological polar surface area of 108 Ų, a heavy atom count of 14, and a formal charge of 0 .
The compound can be sourced from various chemical suppliers and databases, including PubChem and EvitaChem. Its chemical structure is represented by the IUPAC name: 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol. The compound has been identified by several identifiers, including the CAS number 126456-06-2 and DrugBank ID DB07292 .
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
Typical reaction conditions might include solvents like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure high yields and purity of the final product. Optimizing reaction parameters such as temperature, time, and concentration is crucial for achieving desirable outcomes in synthetic processes.
The molecular structure of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol features:
The molecular formula is , with a molecular weight of approximately 210.26 g/mol. The compound exhibits several functional groups that contribute to its reactivity and biological activity .
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to confirm the structure and purity of synthesized compounds. Characteristic peaks corresponding to hydroxyl groups and amino protons would be observed in these spectra.
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with specific biological targets:
The exact pathways are influenced by the specific biological context in which the compound is utilized .
The physical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
The compound has several notable applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: